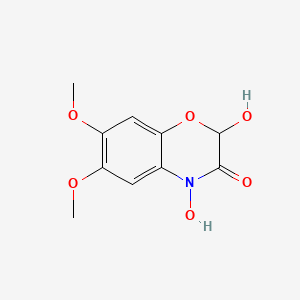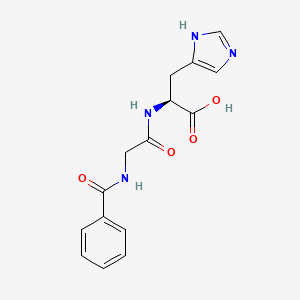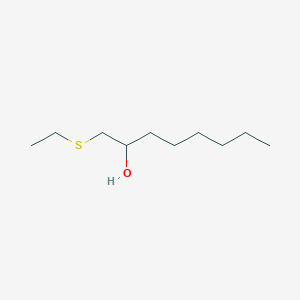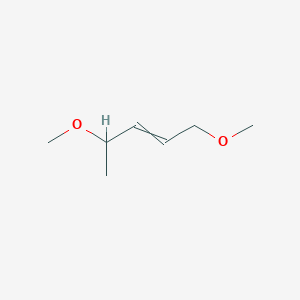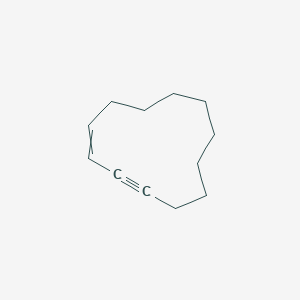
Cyclododec-1-en-3-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclododec-1-en-3-yne is an organic compound with the molecular formula C12H18 It is a member of the enyne family, which contains both a double bond (ene) and a triple bond (yne) within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclododec-1-en-3-yne can be synthesized through various methods, including:
Ring-Closing Enyne Metathesis (RCEYM): This method involves the use of a ruthenium-based catalyst to facilitate the formation of the cyclic structure by reorganizing the bonds between alkynes and alkenes.
Reductive Coupling: The metal-catalyzed reductive coupling of 1,3-enynes to electrophiles is another efficient method for preparing conjugated dienes, which can then be further processed to form this compound.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: Cyclododec-1-en-3-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Enyne-reductases can reduce the triple bond to a double bond and subsequently to a single bond.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Enyne-reductases and hydrogenation catalysts are typically used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Products may include epoxides, ketones, and carboxylic acids.
Reduction: The major products are alkenes and alkanes.
Substitution: Depending on the substituents, a variety of functionalized derivatives can be formed.
Applications De Recherche Scientifique
Cyclododec-1-en-3-yne has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism of action of cyclododec-1-en-3-yne involves its interaction with various molecular targets and pathways:
Reduction Mechanism: Enyne-reductases catalyze the reduction of the triple bond to a double bond, followed by further reduction to a single bond.
Cyclization Mechanism: The compound can undergo intramolecular cyclization to form cyclic structures, which is facilitated by specific catalysts and reaction conditions.
Comparaison Avec Des Composés Similaires
Cyclododec-1-en-3-yne can be compared with other enynes and cyclic compounds:
Similar Compounds: Examples include cyclooctyne, cyclodecyne, and other cyclic enynes.
Propriétés
Numéro CAS |
66633-30-5 |
|---|---|
Formule moléculaire |
C12H18 |
Poids moléculaire |
162.27 g/mol |
Nom IUPAC |
cyclododec-1-en-3-yne |
InChI |
InChI=1S/C12H18/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2H,3,5,7-12H2 |
Clé InChI |
URUHPSUXVXECDW-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCC#CC=CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


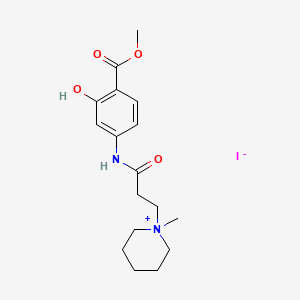
![1,1'-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene]](/img/structure/B14465443.png)
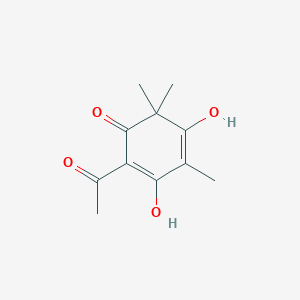


![8-[(E)-2-diethylaminoethyliminomethyl]-2-[8-[(E)-2-diethylaminoethyliminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-5-isopropyl-3-methyl-naphthalene-1,6,7-triol](/img/structure/B14465457.png)
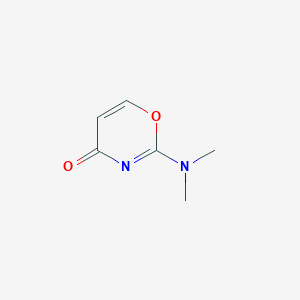
![2-[(2-Amino-2-oxoethoxy)imino]-2-cyanoacetamide](/img/structure/B14465465.png)
